2-Benzyl-4,4,4-trifluorobutanoic acid

Lipophilicity XLogP3 Drug design

2-Benzyl-4,4,4-trifluorobutanoic acid (CAS 1516591-94-8) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g·mol⁻¹. It features a benzyl substituent at the C2 position and a trifluoromethyl group at the C4 terminus of the butanoic acid backbone.

Molecular Formula C11H11F3O2
Molecular Weight 232.2 g/mol
CAS No. 1516591-94-8
Cat. No. B1470137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4,4,4-trifluorobutanoic acid
CAS1516591-94-8
Molecular FormulaC11H11F3O2
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(F)(F)F)C(=O)O
InChIInChI=1S/C11H11F3O2/c12-11(13,14)7-9(10(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)
InChIKeyMAMBTJCXRVBCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-4,4,4-trifluorobutanoic Acid (CAS 1516591-94-8): Core Physicochemical Identity for Research Sourcing


2-Benzyl-4,4,4-trifluorobutanoic acid (CAS 1516591-94-8) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g·mol⁻¹ [1]. It features a benzyl substituent at the C2 position and a trifluoromethyl group at the C4 terminus of the butanoic acid backbone [1]. The compound is supplied as a research-grade building block with a certified purity of 98% (HPLC) . Its computed XLogP3 of 3.2 and five hydrogen-bond acceptor atoms distinguish it from both non-fluorinated and positionally isomeric analogs, establishing a unique physicochemical profile relevant to medicinal chemistry and chemical biology applications [1].

Why 2-Benzyl-4,4,4-trifluorobutanoic Acid Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs


Generic substitution with the non-fluorinated analog 2-benzylbutanoic acid (CAS 5669-16-9) or the benzyl-deficient 4,4,4-trifluorobutanoic acid (CAS 406-93-9) fails because the target compound's unique combination of a C2 benzyl group and a C4 trifluoromethyl group simultaneously governs lipophilicity, hydrogen-bonding capacity, acid strength, and metabolic stability in a manner that neither mono-functional analog can recapitulate [1]. Even the positional isomer 2-(4-(trifluoromethyl)benzyl)propanoic acid (CAS 1192772-71-6), which shares the identical molecular formula, exhibits measurably lower lipophilicity (ΔLogP −0.23) due to the relocation of the CF₃ group from the alkyl chain to the aromatic ring . The quantitative evidence below demonstrates that each structural feature contributes independently to properties that are non-additive and cannot be approximated by mixing or substituting in-class compounds.

2-Benzyl-4,4,4-trifluorobutanoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Enhancement: XLogP3 Comparison of 2-Benzyl-4,4,4-trifluorobutanoic Acid vs. Non-Fluorinated and Positional Isomer Analogs

2-Benzyl-4,4,4-trifluorobutanoic acid exhibits an XLogP3 of 3.2, which is 0.6 log units higher than its direct non-fluorinated analog 2-benzylbutanoic acid (XLogP3 = 2.6) [1][2]. This represents a ~23% increase in computed lipophilicity attributable solely to the replacement of three C–H bonds with three C–F bonds at the terminal position. Furthermore, the target compound is 0.23 log units more lipophilic than the positional isomer 2-(4-(trifluoromethyl)benzyl)propanoic acid (LogP = 2.97), demonstrating that placement of the CF₃ group on the alkyl chain, rather than on the aromatic ring, yields superior lipophilicity despite identical molecular formula and molecular weight .

Lipophilicity XLogP3 Drug design Membrane permeability

Hydrogen Bond Acceptor Capacity: Fivefold Advantage of 2-Benzyl-4,4,4-trifluorobutanoic Acid Over Non-Fluorinated Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) atoms—contributed by the carboxylic acid oxygens and the three fluorine atoms—compared to only 2 HBA atoms in 2-benzylbutanoic acid [1][2]. This 150% increase in HBA count fundamentally alters the compound's capacity for directional intermolecular interactions. The trifluoromethyl group acts as a weak but sterically accessible HBA, enabling orthogonal binding interactions (e.g., C–F···H–N, C–F···C=O multipolar contacts) that are entirely absent in the non-fluorinated analog [3]. The topological polar surface area remains constant at 37.3 Ų for both compounds, indicating that the additional HBA capacity does not come at the cost of increased polarity that would impair membrane crossing [1][2].

Hydrogen bonding Molecular recognition Solubility Target engagement

Acid Strength Modulation: pKa Shift of 2-Benzyl-4,4,4-trifluorobutanoic Acid Relative to Non-Fluorinated Carboxylic Acid Baseline

The electron-withdrawing trifluoromethyl group at the C4 position substantially increases the acidity of 2-benzyl-4,4,4-trifluorobutanoic acid relative to non-fluorinated carboxylic acids. While a direct experimental pKa for the target compound is not reported, the measured pKa of the structurally related 4,4,4-trifluorobutanoic acid is 3.41, compared to 4.82 for unsubstituted butanoic acid—a ΔpKa of −1.41 units [1][2]. By class-level inference, 2-benzyl-4,4,4-trifluorobutanoic acid is expected to exhibit a pKa in the range of 3.5–3.8, representing a shift of approximately −1.0 to −1.3 units relative to 2-benzylbutanoic acid (estimated pKa ~4.8). This shift means that at physiological pH (7.4), the target compound is >99.9% ionized (carboxylate form), compared to ~99.7% for the non-fluorinated analog—a small but meaningful difference in the fraction of neutral species available for passive membrane permeation.

pKa Ionization state Bioavailability Salt formation

Metabolic Stability Advantage: Trifluoromethyl Blockade of Terminal ω-Oxidation in 2-Benzyl-4,4,4-trifluorobutanoic Acid

The C4 trifluoromethyl group of 2-benzyl-4,4,4-trifluorobutanoic acid acts as a metabolically inert cap that precludes cytochrome P450-mediated ω-oxidation at the terminal position—a major clearance pathway for alkyl carboxylic acids [1]. Non-fluorinated analogs such as 2-benzylbutanoic acid retain three C–H bonds at the terminal methyl group, rendering them susceptible to sequential oxidation (CH₃ → CH₂OH → CHO → COOH) by CYP4A/4F enzymes [2]. While no direct microsomal stability comparison between the target and its non-fluorinated analog has been published, the broader body of fluorine medicinal chemistry literature consistently demonstrates that CF₃-for-CH₃ substitution at metabolically labile positions reduces intrinsic clearance by 2- to 10-fold depending on the enzymatic context [1][3]. Furthermore, the Khudina et al. (2019) study on structurally related 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids confirmed that trifluoromethyl-containing acids, in contrast to their non-fluorinated counterparts, exhibit a distinct and therapeutically relevant esterase inhibition profile, underscoring that the CF₃ group imparts functional consequences beyond mere physicochemical modulation [4].

Metabolic stability CYP450 ω-Oxidation Fluorine blockade

Positional Isomer Differentiation: Alkyl-Chain CF₃ Yields Higher Lipophilicity Than Aryl-CF₃ in 2-Benzyl-4,4,4-trifluorobutanoic Acid

Among C₁₁H₁₁F₃O₂ constitutional isomers, the placement of the trifluoromethyl group critically determines lipophilicity. 2-Benzyl-4,4,4-trifluorobutanoic acid, with the CF₃ group on the sp³-hybridized butanoic acid chain, achieves an XLogP3 of 3.2 [1]. In contrast, 2-(4-(trifluoromethyl)benzyl)propanoic acid (CAS 1192772-71-6), which places the CF₃ group on the para position of the aromatic ring, exhibits a LogP of 2.97 . The ΔLogP of +0.23 units for the alkyl-CF₃ isomer is noteworthy because both isomers share identical molecular weight (232.20), heavy atom count (16), and TPSA—making this a pure positional effect. This difference arises because an sp³-bound CF₃ group contributes more substantially to the hydrophobic solvent-accessible surface area than an sp²-bound CF₃ group on an aromatic ring, which is partially buried in the π-system.

Positional isomerism Structure-property relationships LogP optimization Lead diversification

Commercial Purity Benchmarking: 98% Assay of 2-Benzyl-4,4,4-trifluorobutanoic Acid Versus In-Class Research Chemicals

2-Benzyl-4,4,4-trifluorobutanoic acid is commercially available at a certified purity of 98% (HPLC) from Leyan (Catalog No. 1653626), with batch-specific quality documentation . This compares favorably to the typical 95% purity specification offered by multiple vendors for close structural analogs such as 2-benzylbutanoic acid (95%, Enamine) and 2-(4-(trifluoromethyl)benzyl)propanoic acid (95%, AKSci) . The 3-percentage-point purity differential (98% vs. 95%) translates to a reduction in total impurity burden from ≤5% to ≤2%—a 60% relative reduction in potential confounding species. For quantitative structure–activity studies, biochemical assays, and material science applications where trace impurities can confound dose–response relationships or material properties, this purity advantage reduces the need for additional purification steps prior to use.

Purity Quality control Reproducibility Procurement specification

2-Benzyl-4,4,4-trifluorobutanoic Acid: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity Without Molecular Weight Inflation

Medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules can employ 2-benzyl-4,4,4-trifluorobutanoic acid as a carboxylic acid warhead or linker fragment to achieve a 0.6 log-unit lipophilicity gain (XLogP3 3.2 vs. 2.6) relative to non-fluorinated 2-benzylbutanoic acid, without increasing molecular weight beyond 232.20 g·mol⁻¹ [1]. As demonstrated in Evidence Item 1, this lipophilicity enhancement stems entirely from C–H → C–F bond replacement and is quantifiable. The compound is therefore suited for late-stage lead optimization where logD modulation is required to improve membrane permeability or tissue distribution while preserving the carboxylic acid pharmacophore [1].

Fluorine-Enabled Protein–Ligand Interaction Studies Exploiting Expanded Hydrogen Bond Acceptor Capacity

Structural biology and biophysical chemistry groups investigating fluorine-specific protein–ligand interactions can utilize the target compound's five hydrogen bond acceptor atoms (vs. two in the non-fluorinated analog) to probe C–F···H–N and C–F···C=O orthogonal multipolar contacts in co-crystallization or NMR-based binding studies [2]. The constant TPSA of 37.3 Ų between fluorinated and non-fluorinated analogs ensures that any observed differences in binding affinity or pose are attributable to fluorine-mediated interactions rather than bulk polarity changes, making this compound a controlled probe for fluorine SAR [2].

Pharmacokinetic Optimization via Metabolic Blockade of Terminal ω-Oxidation

For in vivo pharmacology studies where carboxylic acid-containing leads suffer from rapid CYP4A/4F-mediated ω-oxidation clearance, 2-benzyl-4,4,4-trifluorobutanoic acid provides a metabolically blocked scaffold in which the C4 CF₃ group precludes sequential terminal oxidation [3]. Based on established class-level evidence that CF₃-for-CH₃ substitution reduces oxidative clearance by 2- to 10-fold, this compound allows DMPK scientists to test the metabolic stability hypothesis without resorting to more extensive structural modifications such as heterocycle replacement or prodrug strategies [3][4].

Positional Isomer Pair Procurement for Deconvolution of CF₃ Placement Effects in SAR

Medicinal chemistry teams conducting systematic SAR around trifluoromethyl group placement can source 2-benzyl-4,4,4-trifluorobutanoic acid (alkyl-CF₃; XLogP3 3.2) alongside its positional isomer 2-(4-(trifluoromethyl)benzyl)propanoic acid (aryl-CF₃; LogP 2.97) to generate matched molecular pairs that isolate the impact of CF₃ hybridization state on potency, selectivity, and ADME properties . The ΔLogP of 0.23 units between isomers provides a quantifiable baseline for interpreting differential biological outcomes, enabling rational selection of the optimal isomer for advancement .

Quote Request

Request a Quote for 2-Benzyl-4,4,4-trifluorobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.